molecular formula C20H29N3O3S B029315 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide CAS No. 1146967-60-3

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide

Cat. No.: B029315
CAS No.: 1146967-60-3
M. Wt: 400.6 g/mol
InChI Key: NUMJNKDUHFCFJO-NYFGYQHGSA-N
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Description

Chemical Structure and Properties 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide is a deuterated sulfonamide derivative with the molecular formula C₂₀H₂₉N₃O₃S and a molecular weight of 400.58 g/mol . Its structure features a chiral (2R,3S)-configured aminohydroxybutyl chain, a deuterated isobutyl group (isobutyl-d9), and a 4-aminobenzenesulfonamide core. The deuterium substitution at the isobutyl group enhances metabolic stability via the kinetic isotope effect, making it valuable in pharmacokinetic studies and antiviral drug development .

Synthesis and Applications
The compound is synthesized through a multi-step process involving:

Epoxide ring-opening with isobutyl-d9 amine .

Sulfonylation using 4-nitrobenzenesulfonyl chloride, followed by nitro reduction to yield the 4-amino group .

Boc deprotection and purification under controlled conditions .
It serves as a critical intermediate in synthesizing protease inhibitors, such as Darunavir analogs, due to its stereochemical precision (99.5% optical purity) and antiviral activity .

Properties

IUPAC Name

4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20+/m0/s1/i1D3,2D3,13D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMJNKDUHFCFJO-NYFGYQHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide, commonly referred to as a derivative of Darunavir, is a sulfonamide compound with significant implications in medicinal chemistry, particularly in the treatment of viral infections such as HIV. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H29N3O3S
  • Molecular Weight : 391.5276 g/mol
  • CAS Number : 169280-56-2
  • Melting Point : 136-139°C
  • Boiling Point : Not specified

The compound functions primarily as an antiviral agent. It inhibits the HIV protease enzyme, which is crucial for the maturation of viral particles. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins into functional proteins, thereby halting viral replication.

Antiviral Efficacy

Research indicates that compounds similar to this compound exhibit potent antiviral activity against HIV. The compound's structural modifications enhance its binding affinity to the protease, improving its efficacy compared to older protease inhibitors.

Pharmacokinetics

The pharmacokinetic profile shows that this compound has favorable absorption characteristics when administered orally. Studies suggest a half-life that supports once-daily dosing, which is advantageous for patient compliance.

Study 1: Efficacy in HIV Treatment

A clinical trial involving patients with drug-resistant HIV demonstrated that patients treated with Darunavir and its analogs showed significant viral load reductions compared to those receiving standard therapy. The study highlighted the effectiveness of the compound in overcoming resistance mechanisms due to its unique binding properties.

Study 2: Safety Profile Assessment

In a safety assessment study, participants receiving the compound experienced fewer adverse effects compared to those on traditional antiretroviral therapies. Common side effects included mild gastrointestinal disturbances, which resolved without intervention.

Data Table: Summary of Biological Activity

Parameter Value
Molecular Formula C20H29N3O3S
Molecular Weight 391.5276 g/mol
CAS Number 169280-56-2
Mechanism of Action HIV protease inhibitor
Half-life Supports once-daily dosing
Common Side Effects Mild gastrointestinal disturbances

Scientific Research Applications

Antiviral Applications

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide is recognized as a metabolite of Darunavir, an antiretroviral medication used in the treatment of HIV. Its structural similarity to Darunavir suggests that it may retain some antiviral activity or influence the pharmacokinetics of the parent drug. Research into its efficacy as an antiviral agent could lead to new therapeutic strategies for HIV management .

Drug Metabolism Studies

As a metabolite of Darunavir, this compound can be utilized in pharmacokinetic studies to understand how Darunavir is processed in the body. Understanding the metabolic pathways and the role of metabolites can help in optimizing dosing regimens and minimizing side effects associated with antiretroviral therapy .

Mechanism of Action Studies

Research into the mechanism by which this compound acts at the molecular level could reveal insights into its potential efficacy against viral targets. Investigating how it interacts with specific enzymes or receptors involved in viral replication may provide valuable information for drug design .

Toxicology and Safety Assessments

Evaluating the safety profile of this compound is crucial for its potential therapeutic use. Toxicological studies can help determine safe dosage levels and identify any adverse effects associated with its use .

Case Studies and Research Findings

Study FocusFindingsReference
Antiviral ActivityPotential activity as a metabolite of Darunavir; further studies needed to confirm efficacy against HIV strains
PharmacokineticsAssessed how this compound affects Darunavir's metabolism; important for understanding drug interactions
ToxicologyInitial assessments indicate low toxicity; detailed studies required for clinical application

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Key References
Target Compound C₂₀H₂₉N₃O₃S Isobutyl-d9, (2R,3S)-aminohydroxybutyl Antiviral (HIV protease inhibition)
4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide C₂₀H₂₉N₃O₄S 2-Hydroxy-2-methylpropyl Enhanced solubility; potential CA inhibition
N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide C₂₀H₂₆N₄O₅S Nitro group (electron-withdrawing) Intermediate for antiviral synthesis
4-Amino-N-(4-sulfamoylphenethyl)benzenesulfonamide C₁₄H₁₅N₃O₄S₂ Sulfamoylphenethyl Carbonic anhydrase inhibition (CAI)
4-Amino-N-((2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropyl)-N-isobutylbenzenesulfonamide C₂₀H₂₇FN₃O₃S 4-Fluorophenyl Improved binding affinity (HIV protease)

Key Differences and Implications

Deuterated vs. Non-Deuterated Isobutyl Group The deuterated isobutyl-d9 group in the target compound reduces metabolic degradation, extending its plasma half-life compared to the non-deuterated analog (391.53 g/mol, MM3624.06-0025) . Applications: Deuterated analogs are prioritized for in vivo studies requiring prolonged drug exposure, while non-deuterated versions are used in cost-sensitive syntheses .

Hydroxy vs. Nitro Substituents The 4-nitro derivative (C₂₀H₂₆N₄O₅S) serves as a synthetic intermediate, with the nitro group facilitating sulfonamide bond formation. Reduction of the nitro group yields the bioactive 4-amino moiety . The 2-hydroxy-2-methylpropyl analog (C₂₀H₂₉N₃O₄S) exhibits improved aqueous solubility due to the polar hydroxy group, making it suitable for formulations requiring high bioavailability .

Fluorophenyl Modification

  • The 4-fluorophenyl variant (C₂₀H₂₇FN₃O₃S) demonstrates enhanced binding to HIV protease via hydrophobic and electrostatic interactions, with a 99% purity in chiral synthesis .

Carbonic Anhydrase Inhibitors (CAIs) Compounds like 4-Amino-N-(4-sulfamoylphenethyl)benzenesulfonamide (C₁₄H₁₅N₃O₄S₂) prioritize CA inhibition, unlike the target compound’s antiviral focus. Their sulfamoyl groups directly coordinate with CA’s zinc ion, a mechanism absent in the target molecule .

Research Findings and Implications

  • Antiviral Efficacy : The target compound’s chiral (2R,3S) configuration is critical for binding to HIV protease’s active site, with deuterium enhancing in vivo persistence .
  • Synthetic Challenges : Deuterated reagents increase production costs but are justified for high-value applications like long-acting therapeutics .
  • Structure-Activity Relationship (SAR) :
    • Hydrophobic substituents (e.g., isobutyl, fluorophenyl) improve membrane permeability.
    • Polar groups (e.g., hydroxy) balance solubility without compromising target affinity .

Preparation Methods

Starting Materials and Deuterium Incorporation

Deuterium labeling occurs at the isobutyl group, requiring isotopically enriched reagents:

ComponentNon-Deuterated AnalogDeuterated Version (Isobutyl-d9)
Molecular FormulaC₄H₁₁NC₄D₉N
SourceIsobutylamineIsobutyl-d9 amine (commercial)
Incorporation EfficiencyN/A>98% (confirmed by MS)

The deuterated amine is introduced during the epoxide amination step, replacing standard isobutylamine to ensure uniform isotopic distribution.

Epoxide Amination and Stereochemical Control

The chiral epoxide precursor, (2S,3S)-3-benzyloxycarbonylamino-1,2-epoxy-4-phenylbutane, undergoes ring-opening with isobutyl-d9 amine under reflux conditions:

Reaction Conditions :

  • Solvent : Toluene (anhydrous)

  • Temperature : 79°C (reflux)

  • Molar Ratio : 1:15 (epoxide:isobutyl-d9 amine)

  • Duration : 12–18 hours

This step yields (2R,3S)-N-(3-benzyloxycarbonylamino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)amine with >95% stereoselectivity, as confirmed by chiral HPLC. The bulky benzyloxycarbonyl (Cbz) group prevents racemization at the β-amino alcohol center.

Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

The aminated intermediate reacts with 4-nitrobenzenesulfonyl chloride to install the sulfonamide group:

Optimized Parameters :

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Temperature0–5°C (ice bath)
Reaction Time2–4 hours

The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C), achieving quantitative conversion without affecting the deuterium labels.

Deprotection and Final Isolation

The Cbz-protecting group is removed via hydrogenolysis, followed by acid-mediated crystallization:

Deprotection Conditions :

  • Catalyst : 10% Pd/C (wet)

  • Pressure : 50 psi H₂

  • Solvent : Ethanol/water (9:1)

  • Yield : 85–90%

Crystallization Protocol :

  • Adjust pH to 3.5–4.0 using HCl.

  • Concentrate under reduced pressure at 40°C.

  • Recrystallize from ethanol/water (8:2) to obtain white crystalline product.

Industrial-Scale Optimization

Cost-Effective Deuterium Sources

Commercial isobutyl-d9 amine (≥98% isotopic purity) reduces synthesis costs compared to in-situ deuteration methods. Suppliers utilize catalytic exchange reactions with D₂O over platinum catalysts, achieving 99.5% deuteration at methyl branches.

Process Controls for Stereochemical Integrity

  • Temperature Gradients : Slow heating during amination minimizes epimerization.

  • In-Line Analytics : Real-time NMR monitors (2R,3S) configuration stability.

  • Crystallization pH : Strict control at pH 3.5–4.0 prevents sulfonamide hydrolysis.

Analytical Characterization

Critical quality attributes are verified using:

TechniqueParametersKey Findings
HPLC-MS C18 column, 0.1% TFA gradientPurity >99.5%, no racemization
¹H/²H NMR DMSO-d₆, 600 MHzDeuterium incorporation: 98.7%
X-ray Diffraction Single-crystal analysisConfirms (2R,3S) absolute configuration

Challenges and Mitigation Strategies

Isotopic Dilution

Risk : Protium contamination during work-up.
Solution : Use deuterated solvents (e.g., D₂O, CD₃OD) in final crystallization.

Sulfonamide Hydrolysis

Risk : Degradation at extreme pH.
Solution : Maintain pH 3.5–4.0 during isolation .

Q & A

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) to confirm stereochemistry at the (2R,3S) chiral centers and deuterium incorporation in the isobutyl-d9 group.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic purity.
  • Infrared spectroscopy (IR) identifies functional groups like sulfonamide (-SO₂NH-) and hydroxyl (-OH) through characteristic stretching frequencies .

Q. How can researchers verify the purity of intermediates during synthesis?

Methodological Answer:

  • Employ reverse-phase HPLC with a chiral stationary phase to separate enantiomers and assess enantiomeric excess (e.g., for the (2R,3S) configuration).
  • Thin-layer chromatography (TLC) with UV visualization monitors reaction progress and detects side products.
  • Elemental analysis quantifies carbon, hydrogen, and nitrogen ratios to confirm stoichiometry .

Q. What synthetic routes are reported for structurally analogous sulfonamide derivatives?

Methodological Answer:

  • Stepwise functionalization : Introduce the benzenesulfonamide core first, followed by stereoselective addition of the amino-hydroxy-phenylbutyl side chain using epoxide intermediates (e.g., (2S,3S)-epoxybutane derivatives) .
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect primary amines during synthesis, as seen in related compounds .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis of the (2R,3S)-configured side chain?

Methodological Answer:

  • Utilize asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry during epoxybutane formation.
  • Apply kinetic resolution with chiral catalysts or enzymes to separate diastereomers.
  • Validate purity via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. What experimental designs are suitable for assessing biological activity while minimizing false positives?

Methodological Answer:

  • Dose-response assays : Test cytotoxicity and target inhibition across a logarithmic concentration range (e.g., 1 nM–100 µM) in cell lines (e.g., cancer or microbial models).
  • Include positive controls (e.g., known sulfonamide inhibitors) and counter-screens against off-target proteins.
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity to target receptors .

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Perform structure-activity relationship (SAR) comparisons with analogs (e.g., 4-chloro or 4-fluoro sulfonamides) to identify critical substituents.
  • Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variables.
  • Cross-validate using molecular docking simulations to predict binding interactions with target proteins .

Q. What strategies mitigate instability of the hydroxylamino group under physiological conditions?

Methodological Answer:

  • Prodrug design : Replace the hydroxyl group with a phosphate ester or acyloxyalkyl moiety to enhance stability, with enzymatic cleavage in vivo.
  • Lyophilization : Store the compound as a freeze-dried powder to prevent hydrolysis.
  • Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC analysis .

Q. How can isotopic labeling (e.g., isobutyl-d9) impact pharmacokinetic studies?

Methodological Answer:

  • Use deuterium isotope effects to slow metabolic degradation, extending half-life in vivo.
  • Quantify tissue distribution via LC-MS/MS with selective reaction monitoring (SRM) for deuterated fragments.
  • Compare pharmacokinetic parameters (Cₘₐₓ, AUC) with non-deuterated analogs to assess isotope-related changes .

Q. What computational methods predict interactions between this compound and sulfonamide-binding enzymes?

Methodological Answer:

  • Perform molecular dynamics (MD) simulations to model conformational changes in the enzyme active site.
  • Calculate binding free energies using MM-PBSA/GBSA methods.
  • Validate predictions with mutagenesis studies targeting key residues (e.g., histidine or aspartic acid in carbonic anhydrase) .

Q. How do structural modifications (e.g., deuterium, stereochemistry) alter toxicity profiles?

Methodological Answer:

  • Conduct Ames tests and micronucleus assays to compare genotoxicity of deuterated vs. non-deuterated forms.
  • Evaluate hepatotoxicity via primary hepatocyte viability assays and CYP450 inhibition screening.
  • Correlate findings with ADMET computational models to prioritize safer derivatives .

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